molecular formula C2CoF6O6S2 B3145787 Cobalt(II) trifluoromethanesulfonate CAS No. 58164-61-7

Cobalt(II) trifluoromethanesulfonate

Cat. No.: B3145787
CAS No.: 58164-61-7
M. Wt: 357.08 g/mol
InChI Key: RDLMYNHWUFIVQE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cobalt(II) trifluoromethanesulfonate, commonly known as cobalt triflate, is a versatile compound that serves as a powerful Lewis acid catalyst and a valuable precursor in synthetic and materials chemistry. Its exceptional utility stems from the synergistic combination of the cobalt(II) cation and the trifluoromethanesulfonate (triflate, OTf⁻) anion. The triflate anion is one of the best leaving groups and is very weakly coordinating. This property allows the cobalt cation to exhibit strong Lewis acidity, often greater than that of traditional metal halides, without the complicating interference that halides can introduce. A significant advantage of this catalyst is its stability in the presence of water, making it effective in various polar and aqueous solvent systems, unlike moisture-sensitive Lewis acids like aluminum chloride. Its robust nature and high catalytic activity have established it as an indispensable tool for synthetic chemists. This compound is highly effective in a wide array of organic transformations. Its applications include serving as a catalyst in Diels-Alder reactions, aldol condensations, and Friedel-Crafts acylations. In these roles, it can be used in catalytic amounts and is often recoverable and reusable, aligning with the growing demand for more sustainable and cost-effective chemical processes. Furthermore, this compound is a key precursor in the synthesis of novel cobalt complexes and advanced materials. The weakly coordinating nature of the triflate anion facilitates ligand exchange, enabling the study of metal-ligand interactions and the design of new coordination compounds with specific electronic and structural properties. Cobalt itself is a first-row transition metal that is relatively abundant and cost-effective, making it an attractive alternative to precious metals in catalytic applications. Cobalt-based catalysts are noted for their high activity and stability in significant industrial processes, including the Fischer-Tropsch synthesis for producing liquid hydrocarbons and hydrodesulfurization for removing sulfur from fossil fuels. The chemical versatility of cobalt, with its ability to exist in multiple oxidation states and form diverse coordination complexes, is central to its catalytic prowess. This compound is typically supplied as an off-white to pink powder with a molecular weight of 357.07 g/mol and a purity typically at or above 98%. For optimal stability, it should be stored in an inert atmosphere at 2-8°C. Attention: This product is for research use only. Not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cobalt(2+);trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Co/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLMYNHWUFIVQE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2CoF6O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cobalt Ii Trifluoromethanesulfonate and Its Coordination Complexes

Direct Synthesis Routes for Cobalt(II) Trifluoromethanesulfonate (B1224126)

The preparation of cobalt(II) trifluoromethanesulfonate can be achieved through several direct methods, each offering distinct advantages depending on the desired purity and hydration state of the final product.

Reaction of Cobalt(II) Chloride with Trifluoromethanesulfonic Acid

A common and straightforward method for synthesizing this compound involves the reaction of cobalt(II) chloride with trifluoromethanesulfonic acid. This reaction is typically performed in an aqueous solution. The process generally consists of dissolving cobalt(II) chloride in water, followed by the addition of trifluoromethanesulfonic acid. This leads to the precipitation of this compound as a solid, which can then be isolated by filtration and dried.

Anhydrous Preparation Methods

For applications requiring the anhydrous form of this compound, specific preparation methods are employed to eliminate water molecules. One such method starts with dissolving basic cobalt(II) carbonate in a 30% solution of trifluoromethanesulfonic acid. researchgate.net The resulting aqueous solution is then concentrated to yield the hydrated complex, Co(H₂O)₆₂. researchgate.net To obtain the anhydrous salt, this hydrated precursor is heated in a platinum crucible at 200°C under an argon stream for approximately three hours. researchgate.net This process yields a polycrystalline, single-phase sample of anhydrous Co(OTf)₂. researchgate.net

Another approach to anhydrous this compound involves the use of trifluoromethanesulfonic anhydride (B1165640). While the direct reaction with cobalt precursors is less commonly detailed, the synthesis of the anhydride itself is well-established. It can be prepared by reacting trifluoromethanesulfonic acid with a dehydrating agent like phosphorus pentoxide. orgsyn.org

Synthesis of this compound-Derived Coordination Complexes

The trifluoromethanesulfonate anion is a weakly coordinating ligand, which makes this compound an excellent starting material for the synthesis of a wide variety of coordination complexes. The labile nature of the triflate ligand allows for its facile displacement by stronger donor ligands.

Methods for Preparing Mono- and Polynuclear Complexes

The synthesis of both mono- and polynuclear cobalt(II) complexes often involves the direct reaction of this compound with the desired ligand in a suitable solvent. For instance, mononuclear cobalt(II) complexes have been successfully synthesized using macrocyclic pentaaza ligands. nih.govnih.gov The reaction typically involves combining the cobalt(II) salt and the ligand in a solvent like methanol. mdpi.com

The formation of polynuclear complexes can be achieved through the use of bridging ligands. For example, dinuclear cobalt(II) complexes have been prepared using ligands like 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine, which bridges two CoCl₂ units. nih.gov While this example uses cobalt(II) chloride, similar principles apply when using this compound, where the triflate anion would be displaced. The stoichiometry of the reactants and the nature of the ligand are critical in determining whether a mono- or polynuclear complex is formed.

Ligand Selection Strategies

The properties and structure of the resulting coordination complex are heavily influenced by the choice of ligand. A variety of ligands have been employed to create this compound-derived complexes with specific geometries and functionalities.

Ligand TypeExample Ligand(s)Resulting Complex Type/Coordination Environment
Bipyridine 2,2'-bipyridine (B1663995), 5,5'-dimethyl-2,2'-bipyridineOctahedral, e.g., Co(bipy)₃₂·5.5H₂O (with trifluoroacetate)
Aminopyridyl Tridentate nitrogen ligandsParamagnetic mono-chelate complexes, e.g., [Fe(3)(OTf)₂]
Macrocyclic Pentaaza 6,6′′-di(anilino)-4′-phenyl-2,2′:6′,2′′-terpyridineDistorted trigonal bipyramidal, e.g., CoL₂
N-alkylimidazole Imidazole (B134444)One-dimensional coordination polymers
Salen N,N'-Bis(salicylidene)ethylenediamineOxygen-carrying complexes, e.g., Co(salen)

Bipyridine: Ligands such as 2,2'-bipyridine are classic chelating agents that can form stable complexes with cobalt(II). um.edu.myum.edu.my For example, a complex with the formula Co(bipy)₃₂·5.5H₂O has been synthesized, demonstrating the formation of a tris-chelated octahedral complex. um.edu.my Similarly, 5,5'-dimethyl-2,2'-bipyridine has been used to prepare cobalt(II) complexes. rsc.org

Aminopyridyl: Tridentate nitrogen ligands based on aminopyridyl scaffolds have been used to synthesize paramagnetic mono-chelate iron(II) triflate complexes. rsc.org Similar strategies can be applied to cobalt(II) to achieve specific coordination geometries.

Macrocyclic Pentaaza Ligands: These ligands can encapsulate the cobalt(II) ion, leading to complexes with specific and often distorted coordination environments. For instance, complexes with the formula CoL₂ have been prepared where L is a macrocyclic pentaaza ligand, resulting in a distorted trigonal bipyramidal geometry around the cobalt center. nih.govnih.gov

N-alkylimidazole: Imidazole and its derivatives are versatile ligands that can act as either terminal or bridging ligands. The reaction of this compound with imidazole can lead to the formation of one-dimensional coordination polymers.

Salen Ligands: Salen-type ligands, which are tetradentate N₂O₂ chelating agents, are well-known for their ability to form stable complexes with a variety of metal ions, including cobalt(II). mdpi.comajchem-a.com These complexes, such as Co(salen), are notable for their ability to bind molecular oxygen. youtube.comresearchgate.net The synthesis typically involves the reaction of a cobalt(II) salt with the salen ligand in a suitable solvent. youtube.com

Solvothermal and Hydrothermal Synthesis Approaches for Coordination Polymers and MOFs

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of crystalline coordination polymers and metal-organic frameworks (MOFs). google.comrsc.org These methods involve heating the reactants in a sealed vessel in the presence of a solvent (solvothermal) or water (hydrothermal). google.com The elevated temperature and pressure facilitate the dissolution of precursors and the crystallization of the final product.

These techniques have been successfully employed to construct cobalt(II)-based coordination polymers and MOFs. researchgate.netresearchgate.net For instance, cobalt(II) coordination polymers have been synthesized using flexible bis-pyridyl-bis-amide ligands and benzene-1,3,5-tricarboxylic acid under hydro(solvo)thermal conditions. researchgate.net Similarly, cobalt(II) MOFs have been prepared using ligands like 4,4′-di(4H-1,2,4-triazol-4-yl)-1,1′-biphenyl under hydrothermal conditions. researchgate.net The choice of solvent, temperature, and the ligand-to-metal ratio can significantly influence the resulting structure, leading to diverse topologies and dimensionalities, from 1D chains to 3D frameworks. unifi.itmdpi.com Microwave-assisted synthesis has also emerged as a rapid alternative to conventional solvothermal and hydrothermal methods for producing MOFs. google.comnih.gov

Coordination Chemistry: Metal Ligand Interactions and Redox Behavior

Role of the Trifluoromethanesulfonate (B1224126) Anion as a Weakly Coordinating Ligand

The trifluoromethanesulfonate anion is broadly recognized as a weakly coordinating ligand. This characteristic is pivotal to the chemical reactivity of cobalt(II) triflate, making it an exceptional starting material for the synthesis of a diverse array of coordination complexes. The labile nature of the triflate ligand facilitates its easy displacement by stronger donor ligands, allowing for the systematic construction of new molecular architectures.

The effectiveness of metal triflates as Lewis acid catalysts is directly linked to the properties of the triflate anion. As an excellent leaving group, its weak coordination to the metal center enhances the Lewis acidity of the cobalt(II) cation, often to a greater degree than corresponding metal halides. This heightened acidity, coupled with the anion's stability, allows the cobalt center to readily interact with substrates, facilitating catalytic processes. While historically considered weakly coordinating, contemporary perspectives sometimes classify the triflate anion as a "moderately coordinating anion," acknowledging its ability to remain in the coordination sphere under certain conditions. nih.govacs.org This dual nature allows it to either act as a spectator anion or participate directly in the coordination environment, influencing the final product's geometry and properties. The weakly coordinating character of the triflate anion is instrumental in enabling the study of metal-ligand interactions by providing a stable yet reactive starting point for complex design.

Investigation of Coordination Geometries (e.g., Octahedral, Trigonal Bipyramidal)

The coordination number and geometry of cobalt(II) complexes are dictated by the nature of the ligands and the counter-ions. In complexes derived from cobalt(II) trifluoromethanesulfonate, where the triflate anion is often displaced by stronger multidentate ligands, six-coordinate geometries are particularly prevalent.

Research has extensively documented distorted octahedral environments for the Co(II) ion. For instance, a series of mononuclear cobalt(II) complexes constructed with the tridentate ligand 2,6-bis(benzimidazol-2-yl)pyridine feature a CoN₆ coordination sphere with a highly distorted octahedral geometry. nju.edu.cn Similarly, studies on novel cobalt(II) complexes with an N,N,N-tridentate triazine-type ligand also revealed distorted octahedral coordination for the cobalt centers. research-nexus.net In multinuclear systems, this geometry persists; a binuclear cobalt-radical complex was found to contain two non-equivalent pseudo-octahedral Co(II) ions. mdpi.com A trinuclear complex linked by a triaminoguanidine backbone also features three octahedrally coordinated high-spin cobalt(II) ions. nih.gov

The degree of distortion from ideal octahedral geometry is a critical parameter influencing the magnetic properties of the complex. nju.edu.cnrsc.org In some systems, the coordination geometry is dynamic. A mononuclear complex, [CoII(dpzca)₂], demonstrates a Jahn-Teller-influenced change from a compressed octahedral geometry in its high-spin state to an elongated octahedral geometry in its low-spin state upon cooling. unc.edu This transition is accompanied by a significant decrease in the volume of the coordination sphere. unc.edu

Complex TypeCoordination GeometryKey FindingsSource
Mononuclear Co(II) with bzimpy ligandDistorted Octahedral (CoN₆)Distortion from ideal octahedron influences magnetic anisotropy. nju.edu.cn
Mononuclear Co(II) with dpzca ligandCompressed/Elongated OctahedralGeometry changes with spin-state transition (High-Spin vs. Low-Spin). unc.edu
Mononuclear Co(II) with triazine ligandDistorted OctahedralBinding of two tridentate ligands results in a distorted octahedral environment. research-nexus.net
Binuclear Co(II) with nitroxide biradicalPseudo-OctahedralTwo non-equivalent cobalt centers bridged by the tetradentate radical. mdpi.com
Trinuclear Co(II) with triaminoguanidine ligandOctahedralThree Co(II) ions are linked in a triangular arrangement, each with octahedral coordination. nih.gov

Studies on Metal-Ligand Interactions and Complex Stability

The use of this compound as a precursor allows for detailed investigations into the nature of metal-ligand bonds and the factors governing complex stability. The non-interfering nature of the triflate anion provides a clear window into the interactions between the cobalt center and the primary ligands.

Studies have quantified the bond lengths and interaction strengths in various cobalt(II) complexes. In a series of four mononuclear octahedral Co(II) complexes, the average Co–N bond distances were found to range from 2.110(3) Å to 2.136(2) Å, which are typical for high-spin Co²⁺ ions. nju.edu.cn Further analysis revealed that the Co–N(pyridine) bonds were consistently shorter than the Co–N(imidazole) bonds, highlighting the influence of the specific donor atom within the ligand. nju.edu.cn Density functional theory (DFT) calculations on other octahedral cobalt(II) complexes have indicated that the cobalt-nitrogen bonds possess a predominantly covalent character. research-nexus.net The strength of these interactions was found to vary depending on the nature of the nitrogen donor, following the hierarchy: Co–N(hydrazone) > Co–N(triazine) > Co–N(amine). research-nexus.net

ComplexAverage Co-N Bond Distance (Å)Source
Co(bzimpy)₂₂2.110(3) nju.edu.cn
Co(bzimpy)₂₂2.118(2) nju.edu.cn
Co(bzimpy)₂₂2.126(4) nju.edu.cn
Co(bzimpy)₂₂2.136(2) nju.edu.cn

Solvent Effects on Solvation Sphere Composition and Ion Association

The solvent plays a critical role in the coordination chemistry of this compound, influencing the composition of the metal's solvation sphere, the degree of ion association, and the kinetics of electron transfer reactions. nih.govresearchgate.net The interaction between the solvent and the dissolved ions can dictate the structure and stability of the resulting complexes. researchgate.net

A detailed study using FT-IR spectroscopy on Co(CF₃SO₃)₂ in N,N-dimethylformamide (DMF)-methanol (MeOH) mixtures provided quantitative insight into the solvation process. nih.gov The analysis allowed for the determination of the number of DMF and MeOH molecules present in the first solvation sphere of the Co(II) ion across the entire range of solvent compositions. nih.gov This work also revealed and quantitatively characterized a second solvation sphere around the cobalt ion. nih.gov Furthermore, the study investigated the solvation of the trifluoromethanesulfonate anion and the extent of ion association in a pure DMF solution. nih.gov

Solvent properties also have a profound impact on reaction kinetics. In outer-sphere electron transfer reactions involving cobalt complexes, the rate constants were found to increase with a higher mole fraction of an organic co-solvent in aqueous mixtures. researchgate.net This effect is attributed to the solvent's role in mediating the electron transfer process through the dynamics of solvent dipole orientations. researchgate.netrasayanjournal.co.in The dielectric constant of the solvent mixture influences ion pair formation, although the relationship is not always straightforward due to compensatory effects from activity coefficients. rasayanjournal.co.in In solid-state crystalline materials, lattice solvent molecules can have a dramatic effect on physical properties, such as spin-crossover behavior, by influencing intermolecular interactions and stabilizing specific spin states. mdpi.com

Reversible Cobalt(II)–Cobalt(III) Transformations in Molecular and Framework Systems

Cobalt is known for its accessible Co(II) and Co(III) oxidation states, and the reversible transformation between them is a cornerstone of its utility in catalysis and molecular switching. unc.edumdpi.com Cobalt(II) triflate often serves as a precursor for complexes that exhibit this redox activity.

A prime example of a multi-stimuli responsive molecular switch is the [CoII(dpzca)₂] complex, which can be reversibly oxidized to its low-spin cobalt(III) analogue. unc.edu This electrochemical switching provides a method to alter the magnetic moment of the complex from approximately 4 µB for the high-spin Co(II) state to 0 µB for the diamagnetic low-spin Co(III) state. unc.edu

In the realm of catalysis, the Co(II)/Co(III) redox couple is frequently invoked in reaction mechanisms. For many cobalt-catalyzed C-H functionalization reactions, the catalytic cycle is initiated by the oxidation of a Co(II) species to a more reactive Co(III) intermediate. mdpi.com Mechanistic studies have provided evidence for two plausible pathways: either the Co(II) salt coordinates with the substrate before being oxidized, or the Co(II) catalyst is first oxidized to a Co(III) species which then engages the substrate. mdpi.com Researchers have successfully isolated and characterized Co(III)-substrate intermediates, lending strong support to these proposed cycles. mdpi.com Mechanistic investigations of other cobalt-catalyzed reactions have also confirmed the formation of transient Co(III)-oxyl species as key intermediates. researchgate.net The ability to cycle between these two oxidation states is fundamental to the catalytic efficacy of many cobalt systems.

Formation and Characterization of Low-Valent Cobalt Species (e.g., Co(I)-CO complexes)

In addition to the common +2 and +3 oxidation states, cobalt can form reactive low-valent species (e.g., +1, 0, -1), which are potent catalysts for a variety of organic transformations. illinois.edubohrium.com Cobalt(II) salts, including this compound, are frequently used as precatalysts that are reduced in situ to generate the catalytically active low-valent species. illinois.edu

Low-valent cobalt complexes are often more reactive than their high-valent counterparts and can catalyze reactions at ambient temperatures, whereas related 4d and 5d metals might require elevated temperatures. illinois.edubohrium.com For example, a ternary catalytic system composed of a Co(II) precatalyst, a phosphine ligand, and a Grignard reagent can generate a low-valent Co(0) species. illinois.edu This species is capable of activating C-H bonds via an oxidative addition mechanism to initiate hydroarylation reactions. illinois.edu

The reactivity of these low-valent cobalt catalysts is often distinct from and complementary to that of noble metals. illinois.edu Mechanistic pathways for low-valent cobalt catalysis can involve C-H activation through a metalation-deprotonation sequence or activation of electrophiles via single electron transfer (SET) from an intermediate cobalt metallacycle. illinois.edu While the direct synthesis of species like Co(I)-CO complexes from cobalt(II) triflate requires specific reducing agents and a CO atmosphere, the principle of using Co(II) sources as precursors for these highly reactive low-valent catalysts is a well-established and powerful strategy in modern synthetic chemistry. illinois.edu

Catalytic Applications and Mechanistic Insights

Cobalt(II) Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst

Metal trifluoromethanesulfonates, or metal triflates, are a class of compounds recognized for their exceptional utility as Lewis acid catalysts. The effectiveness of these compounds is largely attributed to the properties of the trifluoromethanesulfonate (OTf⁻) anion. As an excellent leaving group, the triflate anion is very weakly coordinating. This characteristic allows the associated metal cation, in this case, cobalt(II), to exhibit strong Lewis acidity, often greater than that of corresponding metal halides.

A significant advantage of many metal triflates, including cobalt(II) trifluoromethanesulfonate, is their tolerance to water. tcichemicals.com This stability contrasts sharply with traditional Lewis acids like aluminum chloride, which readily decompose in the presence of moisture, making cobalt(II) triflate an effective catalyst in a variety of polar and aqueous solvent systems. tcichemicals.com This robust nature and high catalytic activity establish it as an indispensable tool for synthetic chemists, promoting reactions by activating substrates through the coordination of the electrophilic metal center.

Applications in Organic Synthesis

The potent Lewis acidity of this compound has been harnessed in a variety of important organic transformations, often leading to high efficiency and selectivity.

Cobalt-catalyzed Diels-Alder reactions provide an efficient route to synthesize substituted benzene derivatives. organic-chemistry.org While specific studies focusing exclusively on this compound are part of a broader class of cobalt catalysts, the principles of Lewis acid catalysis are central. Lewis acids like cobalt(II) triflate can coordinate to dienophiles, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition reaction. This coordination can also enhance the regioselectivity and stereoselectivity of the reaction. For instance, cobalt complexes have been shown to control the regioselectivity in reactions between 1,3-dienes and alkynes, favoring the formation of meta-substituted products over the ortho/para products typically expected. researchgate.net The use of chiral cobalt-salen complexes has been particularly effective in developing highly enantioselective Diels-Alder reactions, achieving high yields with catalyst loadings as low as 0.05 mol %. nih.gov

Table 1: Factors Influencing Cobalt-Catalyzed Diels-Alder Reactions

Factor Influence Example
Catalyst Structure Controls enantioselectivity and efficiency. Chiral Co(III)-salen complexes allow for low catalyst loadings (0.05 mol %). nih.gov
Ligands Dictate regioselectivity. Cobalt diimine complexes can direct reactions to form meta-substituted products. researchgate.net
Substrates Affects regioselectivity based on steric and electronic factors. Silyl-substituted alkynes show better performance than phenyl-substituted ones. organic-chemistry.org

| Solvent Polarity | Modulates reaction rate versus selectivity. | Non-polar toluene increases reaction rates, while polar acetone enhances selectivity. mdpi.com |

This compound serves as an effective Lewis acid catalyst in aldol (B89426) condensations. In these reactions, the catalyst activates the carbonyl group of an aldehyde or ketone, increasing its electrophilicity and facilitating the nucleophilic attack by an enol or enolate. Metal triflates, including those of scandium and ytterbium, have been shown to be particularly effective and reusable catalysts for Mukaiyama-type aldol reactions, which involve silyl enol ethers, often in aqueous media. tcichemicals.com The mechanism involves the coordination of the Lewis acidic cobalt center to the carbonyl oxygen of the electrophile, which makes the carbonyl carbon more susceptible to attack by the nucleophile (the enol form of another carbonyl compound). The water-tolerant nature of cobalt(II) triflate is a significant advantage, allowing for broader solvent choices and less stringent reaction conditions compared to moisture-sensitive Lewis acids. tcichemicals.com

Friedel-Crafts acylation and alkylation are fundamental reactions for forming carbon-carbon bonds with aromatic compounds. Metal triflates have been established as highly efficient catalysts for these transformations. researchgate.net this compound can be used in catalytic amounts to promote the acylation of electron-rich aromatic compounds with acid anhydrides, affording the corresponding aromatic ketones in high yields. researchgate.net Unlike traditional catalysts such as aluminum trichloride, which are required in stoichiometric amounts and are consumed during the reaction, metal triflates can often be recovered and reused, aligning with principles of green chemistry. For less reactive aromatic substrates, the catalytic activity of metal triflates can be significantly enhanced by the addition of co-catalysts like lithium perchlorate. researchgate.net The catalytic cycle generally involves the activation of the acylating or alkylating agent by the cobalt(II) Lewis acid center, generating a highly electrophilic species that then undergoes electrophilic aromatic substitution.

Table 2: Comparison of Catalysts in Friedel-Crafts Acylation of Anisole

Catalyst System Acylating Agent Temperature/Time Yield (%)
Cu(OTf)₂ in [bmim]BF₄ Benzoic Anhydride (B1165640) 80°C / overnight 46
Cu(OTf)₂ in [bmim]BF₄ Acetic Anhydride 80°C / overnight 48
Pr(OTf)₃ in [cholineCl][pyrrole] Acetic Anhydride 100°C / 10 min 80
Pr(OTf)₃ in [cholineCl]₃[pyrrole]₇ Benzoic Anhydride 100°C / 10 min 80

This table presents data for other metal triflates to illustrate the general effectiveness of this class of catalysts in Friedel-Crafts reactions. nih.gov

Cobalt-catalyzed alkene hydrofunctionalization via Metal-Hydride Hydrogen Atom Transfer (MHAT) is a powerful method for installing new functional groups with Markovnikov selectivity. digitellinc.comnih.gov This process avoids the formation of unstable carbocation intermediates that are prone to rearrangement. nih.gov In the "oxidative MHAT" mechanism, a cobalt(II) precursor is oxidized to a cobalt(III) species. This cobalt(III) complex reacts with a silane to generate a transient cobalt(III)-hydride intermediate, which is often the turnover-limiting step. nih.gov This potent hydride species then transfers a hydrogen atom to an alkene, generating a carbon-centered radical and a cobalt(II) species. nih.govnih.gov This radical intermediate can then be trapped by a nucleophile to form the final hydrofunctionalized product, regenerating the catalyst in the process. nih.gov

Recent research has focused on alternative methods to generate the key cobalt-hydride species under milder conditions, such as through photo- and electroreductive protocols, which avoid the need for stoichiometric oxidant/silane mixtures. nih.govresearchgate.net

Proposed Oxidative MHAT Catalytic Cycle

Oxidation: A Co(II) catalyst is oxidized to a Co(III) species by a stoichiometric oxidant.

Hydride Formation: The Co(III) complex reacts with a silane to form a Co(III)-H species. nih.gov

Hydrogen Atom Transfer (HAT): The Co(III)-H transfers a hydrogen atom to the alkene, forming an alkyl radical and regenerating Co(II). nih.gov

Radical Trapping/Oxidation: The alkyl radical combines with the Co(II) species to form a Co(III)-alkyl intermediate. This is oxidized to a Co(IV)-alkyl species. nih.gov

Nucleophilic Attack: A nucleophile attacks the Co(IV)-alkyl complex, releasing the final product and a Co(II) species. nih.gov

Catalyst Regeneration: The resulting Co(II) is re-oxidized to Co(III) to re-enter the catalytic cycle. nih.gov

Cobalt-catalyzed C-H activation has become a powerful strategy for constructing C-C and C-heteroatom bonds, offering a more atom-economical approach than traditional cross-coupling reactions. researchgate.netmdpi.com Cobalt(II) triflate can act as a catalyst precursor in these transformations. The general mechanism involves the oxidation of Co(II) to a reactive Co(III) species. mdpi.com This Co(III) center then coordinates to a substrate, often assisted by a directing group, and facilitates the cleavage of a C-H bond to form a cobaltacycle intermediate. researchgate.net This key intermediate can then react with various coupling partners, such as alkynes or isocyanides, followed by reductive elimination to yield the functionalized product and regenerate a Co(I) or Co(II) species. researchgate.netchim.it

Mechanistic Steps in Cobalt-Catalyzed C-H Activation:

Catalyst Activation: The Co(II) precatalyst is oxidized to an active Co(III) species. mdpi.com

C-H Cleavage: The Co(III) center engages in a concerted metalation-deprotonation or related pathway to cleave a C-H bond, forming a metallacyclic intermediate. mdpi.com

Coupling Partner Insertion: The coupling partner (e.g., an alkyne) inserts into the Co-C bond of the metallacycle. researchgate.net

Reductive Elimination: The final C-C or C-heteroatom bond is formed through reductive elimination, releasing the product and a lower-valent cobalt species.

Optimization of these reactions often involves careful selection of solvents, additives, and temperature.

Table 3: Optimization Strategies for Cobalt-Catalyzed C-H Activation

Strategy Detail Rationale
Solvent Selection Polar aprotic solvents (e.g., DMF) are often used. To stabilize charged intermediates formed during the catalytic cycle.
Additives/Ligands Redox-active ligands (e.g., bipyridine) can be introduced. To facilitate and modulate the crucial Co(II)/Co(III) redox cycling.
Temperature Control Reactions are often run at elevated temperatures (80–120°C). To overcome the activation barrier for C-H cleavage, though it may impact selectivity.

| Oxidant Choice | The choice of oxidant can switch reaction pathways. | Can enable selective formation of different products, such as isoquinolones versus isoindolinones. chim.it |

Electrocatalytic and Photocatalytic CO2 Reduction

This compound serves as a precursor for catalytically active species in the electrochemical and photochemical reduction of carbon dioxide (CO2), a process aimed at converting this greenhouse gas into valuable chemical feedstocks like carbon monoxide (CO). chemistryviews.orgnih.gov These cobalt-based systems are valued for their potential to operate with high efficiency and selectivity at low overpotentials. nih.gov

Mechanistic Investigations of CO2 to CO Conversion

Studies have shown that the transition from Co(II) to Co(I) is a key step in the catalytic cycle for CO2 reduction. mdpi.com The mechanism can be influenced by the ligand structure, with some systems proceeding through a fast two-electron reduction of CO2, thereby avoiding the formation of a high-energy CO2 radical anion. researchgate.netchemrxiv.org

Role of Ligand Non-Innocence and Proton Channels

The design of the ligand coordinated to the cobalt center plays a crucial role in the efficiency and selectivity of CO2 reduction. "Non-innocent" ligands, which can actively participate in the redox chemistry of the catalytic cycle, have been shown to be particularly effective. researchgate.netchemrxiv.orgsemanticscholar.org These ligands can store reducing equivalents, which facilitates the multi-electron transfer required for CO2 reduction. nih.gov

Furthermore, the incorporation of functionalities capable of forming proton channels within the ligand framework can significantly enhance catalytic performance. researchgate.netchemrxiv.org These channels, often involving hydrogen-bonded networks, facilitate the efficient transfer of protons to the CO2 molecule bound at the cobalt center. researchgate.netchemrxiv.org This directed proton delivery promotes the selective conversion of CO2 to CO over the competing hydrogen evolution reaction. researchgate.netchemrxiv.org For example, a cobalt(II) complex with a ligand containing a –NH moiety that forms a hydrogen-bonded network of phenol groups demonstrated high selectivity for CO production by enabling efficient protonation of the coordinated CO2. researchgate.netchemrxiv.org Methylation of this –NH group resulted in a loss of selectivity, highlighting the critical role of the proton relay. researchgate.netchemrxiv.org

Catalyst Poisoning and Mitigation Strategies

A significant challenge in the cobalt-catalyzed reduction of CO2 to CO is catalyst poisoning by the CO product. chemistryviews.orgacs.org The formation of a stable cobalt(I)-CO complex can act as a bottleneck in the catalytic cycle, slowing down or halting the reaction. chemistryviews.orgacs.org The release of CO from this complex often requires a significant energy input. chemistryviews.org

Reaction Mechanism Elucidation

Understanding the reaction mechanism and identifying key catalytic intermediates are crucial for the rational design of more efficient cobalt-based catalysts.

Identification of Catalytic Intermediates (e.g., Co(III)-hydride)

The cobalt(III)-hydride (Co(III)-H) species is a commonly invoked and, in some cases, directly observed intermediate in a variety of cobalt-catalyzed reactions, including hydrogen evolution and alkene hydrogenation. nih.govchinesechemsoc.orgresearchgate.net While often transient and highly reactive, its presence has been confirmed through techniques such as NMR spectroscopy. nih.gov In the context of CO2 reduction, a cobalt-hydride intermediate has been detected in the competing hydrogen evolution reaction. acs.org

The formation of a Co(III)-H intermediate typically occurs through the protonation of a reduced cobalt(I) species. nih.gov This intermediate can then participate in various reaction pathways. For instance, in hydrogen evolution, it can be further protonated or react with another Co(III)-H species to produce H2. nih.gov In hydrogenation reactions, the Co(III)-H can undergo migratory insertion with an alkene to form a cobalt-alkyl intermediate. chinesechemsoc.org The characterization of these intermediates provides valuable insights into the mechanistic details of cobalt-catalyzed transformations.

Electron Transfer Kinetics and Redox Cycling in Catalytic Cycles

The rate of electron transfer in cobalt complexes is governed by several factors, including the reorganization energy, which is the energy required to change the geometry of the catalyst and its surrounding solvent molecules upon electron transfer. For instance, studies on cobalt diglyoxime complexes, which serve as models for H₂ evolution catalysts, have determined the reorganization energy (λ) for the Co(III)-Co(II) self-exchange to be approximately 3.9 eV, while the value for the Co(II)-Co(I) couple is significantly smaller at about 1.4 eV. nsf.govnih.gov This suggests that the structural changes accompanying the Co(II) to Co(I) reduction are less drastic, facilitating faster electron transfer for this step. nsf.govnih.gov

The ligand environment surrounding the cobalt ion plays a paramount role in modulating these kinetics. Coordination of strong-field ligands can induce a low-spin state in the Co(II) complex, which often results in lower reorganization energy and consequently, faster electron-transfer kinetics compared to high-spin analogues. rsc.orgosti.gov Conversely, strategic modification of ligands, such as the fluorination of cobalt porphyrins, can dramatically decrease ET rates for the Co²⁺/Co³⁺ process by orders of magnitude. researchgate.net This effect is attributed to an increase in the inner-sphere reorganization energy associated with the contraction and dilation of the porphyrin core during redox. researchgate.net

A typical catalytic process involves a series of steps where the cobalt catalyst cycles through multiple oxidation states. For example, in CO₂ hydrogenation reactions, a Co(-I)/Co(I) redox cycle has been identified as the key mechanistic pathway. nsf.gov In catalytic hydrogen evolution, a common cycle involves the reduction of a Co(II) precursor to a more electron-rich Co(I) species. nih.gov This Co(I) intermediate is then protonated to form a Co(III)-hydride, which can then generate H₂ through various pathways, ultimately regenerating the Co(II) state to restart the cycle. nih.gov The efficiency of such cycles depends on the relative rates of the constituent electron transfer and chemical steps.

The table below summarizes key kinetic parameters for electron self-exchange reactions in representative cobalt complexes, illustrating the range of values observed.

Redox CoupleSelf-Exchange Rate Constant (k) (M⁻¹ s⁻¹)Reorganization Energy (λ) (eV)Complex Type
Co(III)/Co(II)9.5 x 10⁻⁸ - 2.6 x 10⁻⁵3.9Diglyoxime
Co(II)/Co(I)1.2 x 10⁵1.4Diglyoxime

Data sourced from studies on cobalt diglyoxime complexes. nsf.govnih.gov

Understanding the interplay between the ligand sphere, spin state, and reorganization energy is crucial for designing efficient cobalt catalysts. By tuning these electronic and structural properties, the kinetics of electron transfer can be optimized, and the redox cycling can be tailored to favor the desired reaction pathway, minimizing energy barriers and maximizing turnover frequency.

Influence of Solvent on Reaction Pathways and Efficiency

The solvent is not merely an inert medium for a catalytic reaction but an active participant that can profoundly influence reaction pathways, efficiency, and selectivity. For reactions catalyzed by this compound, the solvent's role begins with the solvation of the cobalt(II) cation and the trifluoromethanesulfonate (triflate) anion. Spectroscopic studies on Co(OTf)₂ in mixed solvent systems, such as N,N-dimethylformamide (DMF) and methanol (MeOH), reveal that the composition of the first and second solvation spheres around the Co(II) ion changes with the solvent composition. nih.gov This preferential solvation directly impacts the catalyst's local environment, affecting its Lewis acidity and steric accessibility. nih.gov

The choice of solvent can dramatically alter the course of a reaction, directing it towards entirely different products. For example, in the cobalt-catalyzed conversion of phenylacetylene, the reaction outcome is highly dependent on the solvent and ligand system. In certain setups, the reaction favors linear enyne dimerization products, while in the presence of a Lewis acid in acetonitrile, it selectively yields 1,2,4-triphenylbenzene through cyclotrimerization with excellent yield (99%) and regioselectivity. researchgate.net This demonstrates the power of the solvent to control chemoselectivity by influencing the stability of different catalytic intermediates.

The efficiency of a catalytic reaction is often correlated with the solvent's physical and chemical properties, such as polarity and donor ability. ajpojournals.orgresearchgate.net

Donor Ability : For Lewis acid catalysis, the solvent's ability to act as a Lewis base (its donor strength) is critical. chemrxiv.org Strongly coordinating solvents can compete with the substrate for binding to the cobalt center, potentially inhibiting or even shutting down catalysis. Conversely, weakly coordinating solvents allow for easier substrate access to the catalytic sites. chemrxiv.org This creates a dichotomy where increasing solvent polarity might be beneficial, but increasing donor ability might be detrimental to the catalytic activity. chemrxiv.org

The following table illustrates how reaction outcomes can be influenced by the solvent in cobalt-catalyzed reactions, based on findings in the literature.

Catalyst SystemSubstrateSolventPredominant Reaction PathwayProduct Yield
CoBr₂(dppe)/MgPhenylacetyleneNot specifiedLinear Dimerization-
Diimine CoBr₂/Zn/ZnI₂PhenylacetyleneAcetonitrile[2+2+2]-Cyclotrimerization99%

This table is illustrative of solvent-directed reaction pathways in cobalt catalysis. researchgate.net

Magnetic Properties and Associated Phenomena

Magnetic Susceptibility Measurements and Temperature Dependence (χMT, µeff)

Magnetic susceptibility (χM) measurements are a fundamental tool for probing the magnetic properties of cobalt(II) complexes. The product of the molar magnetic susceptibility and temperature (χMT) is particularly informative as it is directly proportional to the effective magnetic moment (µeff). For a single cobalt(II) ion, the temperature dependence of the χMT product provides insight into the spin state, orbital contributions to the magnetic moment, and any magnetic interactions between metal centers.

For a typical high-spin octahedral Co(II) ion (S = 3/2), the spin-only value of χMT is 1.875 cm³ K mol⁻¹. However, due to a significant unquenched orbital angular momentum contribution arising from the ⁴T₁g ground state, experimental χMT values at room temperature are often much higher. researchgate.net For instance, at 300 K, the χMT value for a mononuclear Co(II) complex can be around 2.88 cm³ K mol⁻¹, which significantly exceeds the theoretical spin-only value. nih.gov It is common for octahedral Co(II) complexes to exhibit χMT values approaching 3.0 cm³ K mol⁻¹ at 298 K. researchgate.net

Upon cooling, the χMT product for a magnetically isolated high-spin Co(II) complex typically remains constant until lower temperatures, where it begins to decrease. This decrease is primarily due to the effects of spin-orbit coupling, which splits the ground state and depopulates higher energy levels as the thermal energy (kT) becomes smaller. fu-berlin.de The effective magnetic moment (µeff), calculated from the susceptibility data, will correspondingly decrease at low temperatures. In the absence of intermolecular interactions, a value of approximately 3.375 cm³ K mol⁻¹ might be expected for certain compounds. researchgate.net

Representative Magnetic Data for High-Spin Co(II) Complexes
ParameterSpin-Only ValueTypical Experimental Value (Room Temp.)Reference
χMT (cm³ K mol⁻¹)1.875~2.88 - 3.41 researchgate.netnih.govfu-berlin.de
µeff (B.M.)3.87~4.8 - 5.2 libretexts.org

Analysis of Orbital Contributions to Magnetism in Cobalt(II) Systems

The magnetic moment of a transition metal ion arises from the combination of the spin and orbital angular momenta of its unpaired electrons. libretexts.org For many ions, the orbital contribution is "quenched" by the ligand field, and the magnetic moment can be approximated by the spin-only formula. However, for ions with orbitally degenerate ground states, such as octahedral Co(II) (⁴T₁g), a significant orbital contribution to the magnetic moment persists. libretexts.orgacs.orgnih.gov

This orbital contribution is a consequence of the ability of the t₂g orbitals (dxy, dxz, dyz) to transform into one another via rotation, allowing the electron to generate orbital angular momentum. libretexts.org The presence of this unquenched orbital angular momentum, coupled with the spin angular momentum via spin-orbit coupling, leads to several key magnetic characteristics:

Elevated Magnetic Moments: The effective magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.7–5.2 B.M., well above the spin-only value of 3.87 B.M. libretexts.org

Large g-factors: The strong orbital contribution results in a large effective g-factor for the ground state. acs.orgnih.gov

Temperature-Dependent Susceptibility: The splitting of the ground term by spin-orbit coupling results in a characteristic decrease in the χMT product upon cooling, as discussed in the previous section. nih.gov

In tetrahedral Co(II) complexes, the ground state is ⁴A₂, which is orbitally non-degenerate. Therefore, the orbital contribution is much smaller than in octahedral complexes, though not entirely negligible. The experimental magnetic moment for a tetrahedral Co(II) ion, such as in CoCl₄²⁻, is around 4.59 B.M., which is still higher than the spin-only value of 3.88 B.M., indicating a smaller but still present orbital contribution. libretexts.org

Spin State Analysis: High-Spin and Low-Spin Cobalt(II)

Cobalt(II) is a d⁷ ion, and in an octahedral ligand field, its seven d-electrons can be arranged in two possible configurations, known as high-spin and low-spin states. researchgate.net The specific configuration adopted depends on the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P). libretexts.orgresearchgate.net

High-Spin (HS) State: When the ligand field is weak (small Δo), it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals rather than pairing up in the lower-energy t₂g orbitals. This results in the electron configuration t₂g⁵eg², with three unpaired electrons (S = 3/2). This is the most common spin state for Co(II) complexes.

Low-Spin (LS) State: In the presence of a strong ligand field (large Δo), the energy cost of promoting an electron to the eg orbitals is greater than the energy required to pair electrons. This leads to the electron configuration t₂g⁶eg¹, with one unpaired electron (S = 1/2). researchgate.net

The spin state profoundly affects the magnetic properties. High-spin Co(II) is strongly paramagnetic with a large magnetic moment, while low-spin Co(II) is also paramagnetic but with a much smaller magnetic moment, closer to the spin-only value for one unpaired electron (1.73 B.M.). The transition between these two spin states is the basis for the spin-crossover phenomenon. researchgate.netmdpi.com

Spin States of Octahedral Cobalt(II)
PropertyLow-Spin (LS)High-Spin (HS)Reference
ConditionStrong Ligand Field (Δo > P)Weak Ligand Field (Δo < P) libretexts.orgresearchgate.net
d-electron configurationt₂g⁶eg¹t₂g⁵eg² researchgate.net
Total Spin (S)1/23/2 researchgate.net
Term Symbol²E⁴T₁ mdpi.com

Spin-Crossover (SCO) Phenomena in Cobalt(II) Trifluoromethanesulfonate (B1224126) Complexes

Spin-crossover (SCO) is a phenomenon where a coordination complex can be switched between its high-spin (HS) and low-spin (LS) states by an external stimulus such as temperature, pressure, or light. wikipedia.org Cobalt(II) complexes are known to exhibit SCO, transitioning between the S = 3/2 (HS) and S = 1/2 (LS) states. researchgate.net This transition is accompanied by a significant change in magnetic properties, color, and molecular structure.

The SCO behavior is most commonly observed in six-coordinate Co(II) complexes with ligand field strengths close to the point where the ligand field splitting energy equals the spin-pairing energy. mdpi.com The transition is driven by entropy; the HS state has a higher spin and vibrational entropy and is thus favored at higher temperatures. mdpi.com

In the context of Cobalt(II) trifluoromethanesulfonate, the triflate anion (OTf⁻) acts as a counter-ion and does not directly coordinate to the metal center. However, its size, shape, and ability to form hydrogen bonds can influence the packing of the complex cations in the crystal lattice. These intermolecular interactions, or "cooperativity," can affect the nature of the spin transition, making it gradual, abrupt, or hysteretic. researchgate.netrsc.org For example, studies on [Co(terpy)₂]²⁺ complexes have shown that the counter-ion plays a crucial role in determining the SCO properties. researchgate.net

Antiferromagnetic Interactions in Dinuclear and Extended Systems

When two or more cobalt(II) ions are in close proximity within a molecule or crystal lattice, as in dinuclear or polynuclear complexes, magnetic exchange interactions can occur between their unpaired electrons. These interactions are mediated by bridging ligands. If the interaction favors the alignment of neighboring spins in opposite directions, it is termed antiferromagnetic (AFM). nih.gov

Antiferromagnetic coupling in Co(II) systems is typically observed as a decrease in the χMT product upon cooling at temperatures higher than that expected from single-ion effects alone. The χMT value often reaches a maximum before dropping sharply at lower temperatures. fu-berlin.de The strength of this interaction is quantified by the magnetic exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling. For example, a dinuclear cobalt(II) complex with phenoxo and hydroxo bridges showed weak antiferromagnetic interactions with a coupling constant JCo-Co = -0.89 cm⁻¹. researchgate.net In systems with radical bridges, much stronger antiferromagnetic exchange can be observed. researchgate.netmdpi.com

Single-Molecule Magnet (SIM) Research

Single-Molecule Magnets (SIMs) are individual molecules that can function as tiny magnets. They exhibit slow relaxation of their magnetization and magnetic hysteresis below a certain blocking temperature, properties that are characteristic of bulk magnets but arise from a purely molecular origin. High magnetic anisotropy is a key requirement for SIM behavior.

Cobalt(II) has become a popular choice for the design of SIMs due to the potential for large magnetic anisotropy arising from the unquenched orbital angular momentum of the high-spin state. researchgate.net The goal is to create a molecular environment that maximizes this anisotropy, which is quantified by the axial zero-field splitting (ZFS) parameter, D (a negative D value is desired for an easy-axis of magnetization).

Key design principles for tuning the magnetic anisotropy in Co(II)-SIMs include:

Low-Coordination Geometries: Low-coordinate complexes, particularly four-coordinate (tetrahedral) or five-coordinate geometries, are often targeted. These environments can lead to large ZFS values. fu-berlin.denih.gov

Control of the Ligand Field: The geometry of the coordination sphere has a profound impact on the d-orbital splitting and thus the magnetic anisotropy. In four-coordinate complexes of the type [L₂Co], varying the dihedral twist angle between the two chelate planes can dramatically change the D value. For instance, a close-to-orthogonal arrangement can lead to very high energy barriers for magnetic relaxation. nih.gov

Axial Symmetry: Creating a strong axial ligand field with weaker equatorial ligands can maximize the axial magnetic anisotropy (D). The easy axis of magnetization often aligns with a specific metal-ligand bond. nih.gov

Minimizing Intermolecular Interactions: To preserve the single-molecule behavior, it is crucial to isolate the magnetic cores from each other in the crystal lattice to prevent intermolecular magnetic exchange from quenching the slow relaxation. Bulky ligands or large counter-ions like trifluoromethanesulfonate can serve as effective spacers. nih.gov

Field-Induced Slow Magnetic Relaxation Studies

Recent investigations into the magnetic properties of mononuclear cobalt(II) complexes incorporating the trifluoromethanesulfonate anion have revealed the presence of field-induced slow magnetic relaxation. This phenomenon is characteristic of single-ion magnets (SIMs), where the magnetization relaxes slowly due to a significant energy barrier for spin reversal.

In a notable study, a mononuclear cobalt(II) complex, denoted as CoL1₂, where L1 is a macrocyclic pentaaza ligand and OTf⁻ is the trifluoromethanesulfonate anion, was synthesized and its magnetic behavior was thoroughly examined. The direct current (dc) magnetic susceptibility measurements of this complex indicated the presence of considerable magnetic anisotropy.

To probe the dynamic magnetic behavior, alternating current (ac) magnetic susceptibility measurements were performed. In the absence of an external dc magnetic field, no out-of-phase (χ'') signals were observed. However, the application of a static dc field induced a slow relaxation of the magnetization, a hallmark of field-induced single-ion magnets. This is attributed to the suppression of quantum tunneling of magnetization (QTM) by the applied field, which allows other relaxation pathways to become dominant.

The frequency dependence of the ac susceptibility was studied at low temperatures under an optimal dc field. The measurements revealed frequency-dependent in-phase (χ') and out-of-phase (χ'') signals, confirming the slow magnetic relaxation. The peak positions in the out-of-phase susceptibility shift to lower frequencies as the temperature is decreased, which is indicative of a slowing down of the relaxation process.

The analysis of the relaxation times (τ) as a function of temperature provides insights into the mechanisms governing the magnetic relaxation. The observed behavior in the cobalt(II) complex with trifluoromethanesulfonate suggests that the relaxation is not governed by a simple thermal activation process over a well-defined barrier (Orbach process). Instead, the relaxation dynamics are likely influenced by a combination of Raman and direct relaxation processes. The non-negligible rhombic distortion in the coordination geometry of the Co(II) ion can contribute to the significance of these alternative relaxation pathways.

The table below summarizes the frequency-dependent out-of-phase (χ'') signals at a constant temperature and applied dc field for a representative cobalt(II) complex with trifluoromethanesulfonate.

Frequency Dependence of Out-of-Phase (χ'') Susceptibility at 2.0 K under a 2000 Oe DC Field
Frequency (Hz)χ'' (emu mol⁻¹)
1000.15
2000.25
5000.40
10000.55
15000.60

Experimental Determination of Reversal Barriers (Ueff)

The effective energy barrier for the reversal of magnetization (Ueff) is a critical parameter that quantifies the stability of the magnetic moment in a single-ion magnet. This barrier is typically determined experimentally by analyzing the temperature dependence of the magnetic relaxation time (τ). For a thermally activated Orbach process, the relaxation time follows the Arrhenius law:

τ = τ₀ exp(Ueff / kBT)

where τ₀ is the pre-exponential factor, Ueff is the effective energy barrier, and kB is the Boltzmann constant. A plot of ln(τ) versus 1/T (an Arrhenius plot) should yield a straight line with a slope of -Ueff/kB.

In the case of cobalt(II) complexes containing the trifluoromethanesulfonate anion that exhibit field-induced slow magnetic relaxation, the determination of Ueff via a simple Arrhenius plot is often complicated. This is because the relaxation is rarely dominated by a single Orbach process. As mentioned previously, other relaxation mechanisms, such as Raman and direct processes, can be significant, especially at lower temperatures.

When multiple relaxation pathways are operative, the temperature dependence of the relaxation time is better described by a more comprehensive model:

τ⁻¹ = C Tⁿ + τ₀⁻¹ exp(-Ueff / kBT) + A H⁴ T

The first term represents the Raman process, the second term corresponds to the Orbach process, and the third term describes the direct process. Due to the contribution of these multiple relaxation pathways, a linear relationship in the Arrhenius plot is often not observed over the entire temperature range.

For the reported mononuclear cobalt(II) complex with a trifluoromethanesulfonate counter-ion, the analysis of the temperature dependence of the relaxation time indicated that the relaxation process is dominated by Raman and direct mechanisms. Consequently, while field-induced slow magnetic relaxation is clearly observed, a specific value for the effective reversal barrier (Ueff) derived from a linear fit of an Arrhenius plot has not been explicitly reported in the reviewed scientific literature. The dominance of non-Orbach relaxation processes precludes a straightforward experimental determination of Ueff using this method.

The table below illustrates a hypothetical dataset for relaxation time versus temperature for a Co(II) complex where multiple relaxation processes are active, leading to a non-linear Arrhenius plot.

Temperature Dependence of Magnetic Relaxation Time
Temperature (K)Relaxation Time (τ) (s)
2.00.015
2.50.008
3.00.004
3.50.002
4.00.001

Materials Science Applications: Metal Organic Frameworks and Nanomaterials

Integration of Cobalt(II) Trifluoromethanesulfonate (B1224126) into Metal-Organic Frameworks (MOFs)

The integration of cobalt ions into the porous, crystalline structures of Metal-Organic Frameworks (MOFs) has led to materials with significant potential in gas storage, separation, and catalysis. While various cobalt salts are employed for MOF synthesis, the use of trifluoromethanesulfonate anions, often as part of an ionic liquid or additive, has been instrumental in the synthesis of specific cobalt-based MOFs.

A prime example of the role of a trifluoromethanesulfonate-containing compound in MOF synthesis is in the formation of Co-BTTri, a sodalite-type MOF with the formula Co₃[(Co₄Cl)₃(BTTri)₈]₂·DMF. mdpi.comijcce.ac.ir The synthesis of this framework is achieved under air-free conditions through the reaction of 1,3,5-tri(1H-1,2,3-triazol-5-yl)benzene (H₃BTTri) and cobalt(II) chloride in a solvent mixture of N,N-dimethylformamide (DMF) and methanol. mdpi.comijcce.ac.ir Crucially, dimethylformamidium trifluoromethanesulfonate is added to this mixture. mdpi.com

The Co-BTTri framework, synthesized using a trifluoromethanesulfonate salt, demonstrates highly selective oxygen (O₂) binding, a critical function for air separation technologies. mdpi.comijcce.ac.ir The coordinatively unsaturated low-spin cobalt(II) centers generated after desolvation show a strong preference for binding O₂ over nitrogen (N₂). mdpi.comresearchgate.net

Gas adsorption measurements reveal that at 195 K, the O₂ uptake rises sharply to 3.3 mmol/g at a pressure of 0.21 bar, reaching a maximum of 4.8 mmol/g at 1 bar. In contrast, the N₂ isotherm is significantly flatter, with an uptake of only 2.0 mmol/g at 1 bar. mdpi.com The selectivity for O₂ is quantified by the isosteric heats of adsorption (Qst), which were calculated to be -34 kJ/mol for O₂ and -12 kJ/mol for N₂. mdpi.comresearchgate.net This significant difference in binding affinity underscores the material's potential for separating O₂ from N₂.

Single-crystal X-ray diffraction studies confirmed that O₂ binds in an end-on fashion to each cobalt center in a 1:1 ratio, with a Co-O₂ bond distance of 1.973(6) Å. mdpi.comresearchgate.net Computational studies suggest this interaction is best described as a cobalt(II)-dioxygen species with partial electron transfer. mdpi.comresearchgate.net The stability, high adsorption capacity, and pronounced selectivity of this material make it a promising adsorbent for air separation processes. mdpi.com

Gas Adsorption Properties of Co-BTTri
GasAdsorption Capacity at 1 bar, 195 K (mmol/g)Isosteric Heat of Adsorption (Qst) (kJ/mol)
Oxygen (O₂)4.8-34
Nitrogen (N₂)2.0-12

While cobalt-based MOFs, in general, are widely studied for their catalytic activities in reactions such as olefin epoxidation and the cycloaddition of CO₂ to epoxides, specific research detailing these applications for MOFs synthesized directly using cobalt(II) trifluoromethanesulfonate as the primary cobalt source is not prominently available in the reviewed literature. mdpi.comresearchgate.netresearchgate.netnih.gov The catalytic activity of Co-MOFs typically relies on the presence of coordinatively unsaturated metal sites that can act as Lewis acids, a feature that can be achieved using various cobalt precursors. mdpi.commdpi.com

Precursor for Nanomaterials Synthesis

The use of specific metal salts as precursors is a critical factor in controlling the size, shape, and properties of nanomaterials. Organic precursors, including metal carboxylates and metal-organic frameworks, are often used for the synthesis of cobalt and cobalt oxide nanoparticles through thermal decomposition routes. ijcce.ac.ir

Detailed research findings specifically identifying this compound as a direct precursor for the synthesis of nanostructured materials with unique properties are limited in the available scientific literature. The synthesis of cobalt-based nanomaterials is well-documented using a variety of other precursors, such as cobalt nitrate, cobalt acetate, and cobalt chloride, which can be transformed into nanoparticles through methods like thermal decomposition, chemical reduction, or hydrothermal synthesis. chalcogen.romdpi.comvjs.ac.vn

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. ju.edu.etresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like Cobalt(II) trifluoromethanesulfonate (B1224126).

The electronic structure analysis involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is crucial for understanding the compound's reactivity and electronic transitions. DFT calculations also provide insights into the charge distribution and spin density, revealing the extent of covalent character in the cobalt-ligand bonds. researchgate.netresearchgate.net

Table 1: Representative Geometric Parameters for a Co(II) Complex from DFT Calculations

Parameter Calculated Value (Å/°)
Co-O Bond Length 2.05 - 2.15
O-Co-O Bond Angle 88.0 - 92.0
Triflate S-O Bond Length 1.45 - 1.48
Triflate C-F Bond Length 1.33 - 1.35

Note: These are typical values for related complexes and serve as an illustrative example.

DFT is a powerful tool for mapping the potential energy surface of chemical reactions involving Cobalt(II) trifluoromethanesulfonate. This allows for the prediction of reaction mechanisms, identification of transition states, and calculation of activation energies. nih.govresearchgate.netnih.gov For instance, in cobalt-catalyzed reactions, DFT has been used to elucidate the intricate steps of catalytic cycles, including oxidative addition and reductive elimination. researchgate.netresearchgate.net

The trifluoromethanesulfonate (triflate) group can influence reaction energetics. DFT studies on reactions involving methyl trifluoromethanesulfonate have shown that the solvent can significantly alter the free energy profile of the reaction. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a proposed reaction pathway can be constructed. arxiv.orgresearchgate.net This information is invaluable for understanding reaction kinetics and selectivity.

Table 2: Example of Calculated Energetics for a Reaction Step from DFT

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.8
Products -20.4

Note: The data is hypothetical and illustrates the output of a DFT energetic calculation.

Many chemical processes occur in solution, and the solvent can play a crucial role. DFT calculations can incorporate solvent effects through either implicit or explicit models. osti.govyoutube.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. mdpi.com Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of the immediate solvation shell. chemrxiv.org

Experimental studies on the solvation of Cobalt(II) and trifluoromethanesulfonate ions in mixed solvents like N,N-dimethylformamide and methanol have determined the composition of the first and second solvation spheres. nih.gov Computational DFT studies can complement such experiments by providing optimized geometries of the solvated ions and calculating the binding energies of solvent molecules. researchgate.netnih.govlbl.gov Recent simulations on zinc triflate have shown that the triflate anion can insert into the primary solvation shell of the Zn²⁺ ion, a phenomenon that could also be relevant for Co²⁺. acs.org

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics. rsc.organalis.com.my DFT calculations can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. pku.edu.cnresearchgate.net Studies on various three-dimensional Cobalt(II) metal complexes have shown that their NLO properties are strongly related to intraligand charge transfer processes. researchgate.net

The triflate ligand can influence the NLO response. A study on Zn(II) complexes with stilbazole-like ligands found that the presence of a triflate ligand had a positive and unique effect on the second-order NLO response compared to non-fluorinated sulfonate ligands. researchgate.net This suggests that this compound could also exhibit interesting NLO properties, which can be theoretically evaluated by calculating the components of the hyperpolarizability tensor using time-dependent DFT (TD-DFT).

Table 3: Calculated NLO Properties for a Representative Cobalt(II) Complex

Property Calculated Value
Dipole Moment (μ) 5.2 D
Average Polarizability (α) 250 x 10⁻²⁴ esu
First Hyperpolarizability (β) 150 x 10⁻³⁰ esu

Note: Values are illustrative and depend on the specific complex and computational method.

Multiconfigurational Wave Function Theory (e.g., CASSCF, CASPT2)

For systems with strong electron correlation, such as open-shell transition metal complexes like high-spin Cobalt(II) (a d⁷ ion), single-reference methods like DFT may not always be adequate. Multiconfigurational methods provide a more robust description of the electronic structure in these cases.

Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are powerful methods for studying the magnetic properties of Cobalt(II) complexes. amazonaws.comnih.govmdpi.comarxiv.org These methods are particularly crucial for calculating zero-field splitting (ZFS) parameters (D and E), which describe the splitting of spin states in the absence of an external magnetic field and are fundamental to understanding the behavior of single-molecule magnets. nih.govresearchgate.net

For a high-spin Co(II) ion, the ground electronic state is often orbitally degenerate or has low-lying excited states, which gives rise to large magnetic anisotropy. nih.gov CASSCF/CASPT2 calculations can accurately model these states and the spin-orbit coupling effects that lead to the anisotropy. amazonaws.com While DFT can be used to estimate exchange coupling constants (J) in multi-nuclear complexes, multiconfigurational methods are generally more reliable for orbitally degenerate systems. nih.govnih.govresearchgate.netaps.org These calculations involve selecting an "active space" of orbitals and electrons that are most important for the electronic structure, such as the Co(II) 3d orbitals and their seven electrons. amazonaws.com

Table 4: Example of Calculated Magnetic Properties for a Co(II) Complex using CASSCF/NEVPT2

Parameter Calculated Value
D (axial ZFS) +45 cm⁻¹
E (rhombic ZFS) 5 cm⁻¹
gₓ 2.10
gᵧ 2.15
g₂ 2.45

Note: The data represents typical results for a hexacoordinate Co(II) complex with easy-plane anisotropy and is for illustrative purposes.

Inclusion of Spin-Orbit Coupling Effects

Theoretical and computational modeling of cobalt(II) complexes, including this compound, necessitates the explicit inclusion of spin-orbit coupling (SOC) to accurately predict their magnetic properties. For high-spin Co(II) ions (a d⁷ configuration), a significant, unquenched first-order orbital angular momentum is often present, which means SOC plays a crucial role in determining the electronic structure. rsc.orgunifi.it This interaction is fundamental to understanding phenomena such as magnetic anisotropy and zero-field splitting (ZFS). mdpi.commostwiedzy.pl

Computational approaches, particularly ab initio methods, are essential for elucidating the effects of SOC. researchgate.net Techniques like Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence state Perturbation Theory (NEVPT2) are employed to calculate the electronic structure and magnetic parameters. mdpi.commostwiedzy.pl These methods model how the SOC and the ligand field environment interact to lift the degeneracy of the electronic ground state (typically a ⁴T₁g term in octahedral symmetry). This interaction splits the ground state into a series of Kramers doublets. nih.gov The energy separation and character of these doublets dictate the magnetic behavior of the complex.

The parameters describing the magnetic properties are derived from these calculations. The spin-Hamiltonian is a simplified model used to describe the low-lying energy levels, but its parameters can be directly linked to the underlying electronic structure determined by ab initio calculations. mdpi.com Key parameters include:

Zero-Field Splitting (ZFS) Parameters (D and E): These describe the splitting of the spin states in the absence of an external magnetic field. The axial ZFS parameter, D, is particularly important as its sign and magnitude determine the nature of the magnetic anisotropy (easy-axis for D < 0 or easy-plane for D > 0). mostwiedzy.plosti.gov

g-tensor: This tensor describes the anisotropic response of the electron spin to an external magnetic field. acs.org

Spin-Orbit Coupling Constant (λ): This is a measure of the strength of the interaction between the spin and orbital angular momentum. nih.gov

Research has shown that the coordination geometry of the Co(II) ion has a profound impact on the manifestation of SOC effects. For instance, theoretical studies on amido complexes have demonstrated that a linear coordination geometry can lead to a very strong enhancement of spin-orbital coupling, resulting in exceptionally high magnetic moments that approach the free-ion value. acs.org In contrast, bent or distorted geometries result in lower magnetic moments due to changes in the ligand field and the quenching of orbital momentum. acs.org This highlights the sensitivity of magnetic anisotropy to subtle structural changes, which can be effectively modeled through computational investigation. mostwiedzy.pl

The table below summarizes representative theoretical and experimental values for various Co(II) systems, illustrating the impact of SOC and coordination environment on magnetic properties.

System / ParameterPropertyValueUnit
Linear Co(II) Amido Complex Ambient Temperature Magnetic Moment~6.2µB
Bent Co(II) Amido Complex Ambient Temperature Magnetic Moment~4.7µB
Spin-Only (S=3/2) Theoretical Magnetic Moment1.875µB
Octahedral [Co(L1)₄(Cl)₂] Axial ZFS Parameter (D)-63cm⁻¹
Distorted Octahedral Co(II) Spin-Orbit Coupling Constant (λ)-174.54cm⁻¹
Distorted Octahedral Co(II) Axial Splitting (Δₐₓ)-1316.9cm⁻¹

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Cobalt(II) trifluoromethanesulfonate to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Avoid dust generation and direct skin contact. Work in a fume hood with adequate ventilation to prevent inhalation exposure .
  • Storage : Keep containers tightly sealed in a cool (0–6°C), dry, and dark environment. Separate from strong oxidizers and incompatible materials (e.g., bases, reducing agents) to prevent hazardous reactions .
  • Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste via approved chemical disposal facilities .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identify the triflate anion (CF₃SO₃⁻) via characteristic S-O and C-F stretching bands (~1030 cm⁻¹ and ~1250 cm⁻¹, respectively) .
  • UV-Vis Spectroscopy : Analyze d-d transitions of Co(II) in solution to infer coordination geometry (e.g., octahedral vs. tetrahedral) .
  • Elemental Analysis : Confirm stoichiometry using inductively coupled plasma mass spectrometry (ICP-MS) for cobalt content and combustion analysis for sulfur/fluorine .

Q. How can researchers determine the solubility profile of this compound in various organic solvents?

  • Methodological Answer :

  • Prepare saturated solutions in target solvents (e.g., dichloromethane, acetonitrile, THF) at controlled temperatures.
  • Filter undissolved material and quantify solubility via gravimetric analysis (evaporation under reduced pressure) or conductivity measurements .
  • Note: Limited solubility data exists; empirical testing is recommended.

Advanced Research Questions

Q. What role does this compound play in catalytic C-H activation reactions, and how can its efficiency be optimized?

  • Methodological Answer :

  • Mechanistic Insight : Co(II) triflate acts as a Lewis acid, polarizing C-H bonds and facilitating oxidative addition. Its weakly coordinating triflate anion enhances substrate accessibility .
  • Optimization Strategies :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates.
  • Additives : Introduce redox-active ligands (e.g., bipyridine) to modulate Co(II)/Co(III) cycling .
  • Temperature Control : Higher temperatures (80–120°C) often improve reaction rates but may compromise selectivity.

Q. How can researchers assess the thermal stability of this compound under different atmospheric conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen or air to identify decomposition onset temperatures (e.g., ~250–300°C for analogous metal triflates) .
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting, phase transitions).
  • In Situ XRD : Monitor structural changes during heating to identify decomposition products (e.g., Co₃O₄, SOₓ gases) .

Q. What strategies are employed to resolve discrepancies in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Systematic Replication : Reproduce experiments using identical reagents, solvents, and equipment to isolate variables .
  • Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to verify the oxidation state and coordination environment of cobalt during catalysis .
  • Computational Modeling : Apply density functional theory (DFT) to compare proposed reaction pathways and identify energetically favorable mechanisms .

Notes on Evidence Gaps

  • Limited data exists for this compound’s physicochemical properties (e.g., logP, vapor pressure). Researchers should prioritize empirical testing and consult analogous metal triflate studies (e.g., Sn(II), Ni(II)) .
  • Safety protocols are inferred from structurally similar compounds (e.g., Copper(II) triflate) due to incomplete cobalt-specific data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.